molecular formula C16H19N3O3S B5974640 N-(2-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

N-(2-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

Cat. No. B5974640
M. Wt: 333.4 g/mol
InChI Key: ZZTYBKBGRDJANA-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide, also known as EPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPTA is a thioacetamide derivative that has been synthesized through various methods, including the reaction of ethyl 2-bromoacetate with 2-ethoxyaniline and the reaction of 2-ethoxyphenyl isothiocyanate with ethyl 2-amino-4-ethyl-6-oxopyrimidine-5-carboxylate.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is not fully understood. However, it has been suggested that N-(2-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide may exert its antitumor and antiviral effects by inhibiting the activity of certain enzymes, including cyclooxygenase-2 and RNA polymerase.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been found to have various biochemical and physiological effects. It has been shown to decrease the expression of inflammatory cytokines and to inhibit the activity of certain enzymes involved in inflammation. N-(2-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has also been found to induce apoptosis in cancer cells and to inhibit the growth of tumor cells.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit potent antitumor and antiviral activities. However, N-(2-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of N-(2-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide. One potential area of study is the development of N-(2-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide analogs with improved solubility and bioavailability. Another area of research is the identification of the specific enzymes and pathways targeted by N-(2-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide, which could help to elucidate its mechanism of action. Additionally, further studies are needed to determine the potential therapeutic applications of N-(2-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide, including its efficacy in treating various types of cancer and viral infections.

Synthesis Methods

One of the most common methods for synthesizing N-(2-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is through the reaction of ethyl 2-bromoacetate with 2-ethoxyaniline. This reaction yields ethyl 2-(2-ethoxyphenyl)acetate, which is then treated with thioacetamide to form N-(2-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide. Another method involves the reaction of 2-ethoxyphenyl isothiocyanate with ethyl 2-amino-4-ethyl-6-oxopyrimidine-5-carboxylate, which yields N-(2-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide as the final product.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. N-(2-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to have antiviral activity against the hepatitis C virus.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-3-11-9-14(20)19-16(17-11)23-10-15(21)18-12-7-5-6-8-13(12)22-4-2/h5-9H,3-4,10H2,1-2H3,(H,18,21)(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTYBKBGRDJANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

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